molecular formula C7H10N2OS B14608460 N-(3-Methyl-1,2-thiazol-5-yl)propanamide CAS No. 60984-76-1

N-(3-Methyl-1,2-thiazol-5-yl)propanamide

Cat. No.: B14608460
CAS No.: 60984-76-1
M. Wt: 170.23 g/mol
InChI Key: DHJSXPUXMBIAFX-UHFFFAOYSA-N
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Description

N-(3-Methyl-1,2-thiazol-5-yl)propanamide is a chemical compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-1,2-thiazol-5-yl)propanamide typically involves the cyclization and condensation of haloketones with thioamides . One common method is the Gabriel synthesis, which involves treating α-acylaminoketones with stoichiometric amounts of phosphorus pentasulfide (P2S5) or Lawesson’s reagent . Another approach is the DCC (N,N′-dicyclohexylcarbodiimide) mediated coupling between amines and carboxylic acids .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve large-scale cyclization and condensation reactions. The specific conditions, such as temperature, pressure, and solvents, are optimized to maximize yield and purity. detailed industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-1,2-thiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often use halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Mechanism of Action

The mechanism of action of N-(3-Methyl-1,2-thiazol-5-yl)propanamide involves its interaction with specific molecular targets. Thiazole derivatives often act by inhibiting enzymes or interfering with cellular processes. For example, they may inhibit bacterial cell wall synthesis or disrupt DNA replication in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methyl-1,2-thiazol-5-yl)propanamide is unique due to its specific substitution pattern on the thiazole ring, which can confer distinct biological activities and chemical reactivity compared to other thiazole derivatives

Properties

CAS No.

60984-76-1

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)propanamide

InChI

InChI=1S/C7H10N2OS/c1-3-6(10)8-7-4-5(2)9-11-7/h4H,3H2,1-2H3,(H,8,10)

InChI Key

DHJSXPUXMBIAFX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=NS1)C

Origin of Product

United States

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